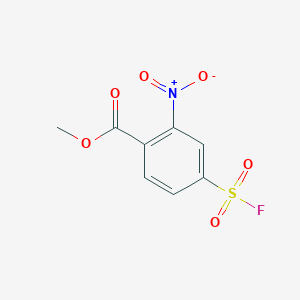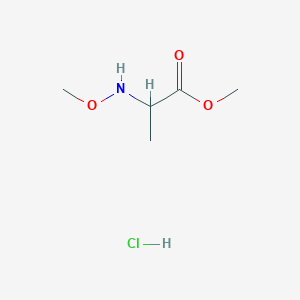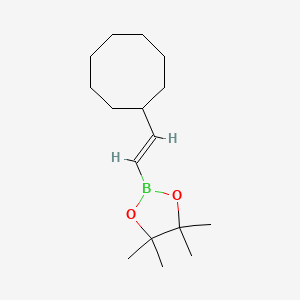
Methyl 4-(fluorosulfonyl)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their significant utility in organic synthesis, chemical biology, and materials science. The presence of both nitro and fluorosulfonyl groups in the benzoate structure makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(fluorosulfonyl)-2-nitrobenzoate typically involves the introduction of the fluorosulfonyl group into a pre-existing benzoate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and consistency. The use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub is also a common approach in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(fluorosulfonyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted under specific conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate moiety.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium carbonate in methanol.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Various substituted benzoates.
Reduction: Methyl 4-(fluorosulfonyl)-2-aminobenzoate.
Oxidation: Oxidized benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(fluorosulfonyl)-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a covalent inhibitor.
Wirkmechanismus
The mechanism of action of methyl 4-(fluorosulfonyl)-2-nitrobenzoate involves the reactivity of the sulfonyl fluoride group. This group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
- Methyl 4-(methylsulfonyl)-2-nitrobenzoate
- Methyl 4-(trifluoromethylsulfonyl)-2-nitrobenzoate
Uniqueness: Methyl 4-(fluorosulfonyl)-2-nitrobenzoate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. The fluorosulfonyl group is known for its balance of biocompatibility and protein reactivity, making it particularly useful in chemical biology applications .
Eigenschaften
Molekularformel |
C8H6FNO6S |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
methyl 4-fluorosulfonyl-2-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |
InChI-Schlüssel |
UQQJCJKSYJCRKZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)





![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)


